molecular formula C13H12ClNO4S B272826 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide

5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide

Cat. No. B272826
M. Wt: 313.76 g/mol
InChI Key: YYFAQJWBRTVJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Celecoxib is a selective COX-2 inhibitor, which means it targets the cyclooxygenase-2 enzyme responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining.

Mechanism of Action

5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide works by selectively inhibiting the COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting this enzyme, this compound reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining. This compound also inhibits the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various conditions, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been shown to reduce inflammation in the brain, which may be beneficial in treating Alzheimer's disease. However, this compound has also been associated with an increased risk of cardiovascular events, such as heart attack and stroke.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide is a useful tool for studying the role of COX-2 in inflammation and pain. Its selective inhibition of COX-2 allows researchers to study the specific effects of this enzyme without affecting the COX-1 enzyme. However, this compound has limitations in lab experiments, as it has been associated with an increased risk of cardiovascular events. Researchers must be cautious when using this compound in lab experiments and consider the potential risks and benefits.

Future Directions

There are several future directions for the study of 5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide. One area of research is the development of new COX-2 inhibitors that do not have the cardiovascular risks associated with this compound. Another area of research is the use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action and potential benefits and risks of this compound in treating Alzheimer's disease.

Synthesis Methods

5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 2-(4-methylsulfonylphenyl)hydrazinecarboxamide with 4-(methylsulfonyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with 2-hydroxybenzaldehyde to form this compound.

Scientific Research Applications

5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been studied for its potential in preventing and treating cancer. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, this compound has been studied for its potential in treating Alzheimer's disease, as it has been shown to reduce inflammation in the brain.

properties

Molecular Formula

C13H12ClNO4S

Molecular Weight

313.76 g/mol

IUPAC Name

5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H12ClNO4S/c1-19-12-7-6-9(14)8-13(12)20(17,18)15-10-4-2-3-5-11(10)16/h2-8,15-16H,1H3

InChI Key

YYFAQJWBRTVJDD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O

Origin of Product

United States

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